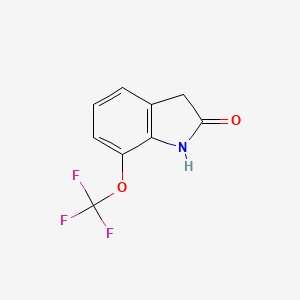

7-(Trifluoromethoxy)indolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6F3NO2 |

|---|---|

Molecular Weight |

217.14 g/mol |

IUPAC Name |

7-(trifluoromethoxy)-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)15-6-3-1-2-5-4-7(14)13-8(5)6/h1-3H,4H2,(H,13,14) |

InChI Key |

IJFPXNWBANVDDU-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC=C2)OC(F)(F)F)NC1=O |

Origin of Product |

United States |

Derivatization and Structural Diversification of the 7 Trifluoromethoxy Indolin 2 One Scaffold

N-Substitution Strategies and Modification of the Lactam Nitrogen

The lactam nitrogen of the indolin-2-one ring is a primary site for chemical modification, allowing for the introduction of a wide array of substituents that can significantly influence the molecule's properties. Standard synthetic methodologies such as N-alkylation, N-arylation, and N-acylation are commonly employed to functionalize this position.

N-acylation, for instance, can be readily achieved by reacting the 7-(trifluoromethoxy)indolin-2-one with an acyl chloride or anhydride (B1165640) in the presence of a base. This transformation is not only a means of diversification but also serves to install directing groups for subsequent C-H activation reactions on the aromatic portion of the molecule. The ability to introduce various alkyl, aryl, and acyl groups at the N-1 position provides a powerful tool for fine-tuning the steric and electronic properties of the scaffold, which can be critical for optimizing interactions with biological targets.

Functionalization at the C-3 Position of the Indolin-2-one Core

The C-3 position of the indolin-2-one core is a key locus for introducing structural diversity, leading to a broad range of derivatives with distinct biological profiles.

Introduction of Diverse Chemical Moieties at C-3

The introduction of substituents at the C-3 position of the indolin-2-one ring has been a focal point of synthetic efforts. A notable example is the synthesis of 3-hydroxy-3-(trifluoromethyl)indolin-2-one (B2801054) derivatives. researchgate.net This is achieved through the nucleophilic trifluoromethylation of isatins using reagents like TMSCF3, often catalyzed by a Lewis base such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF). researchgate.net This reaction creates a quaternary center at the C-3 position, incorporating both a hydroxyl group and a trifluoromethyl group, which can significantly impact the molecule's biological activity. researchgate.net The development of efficient, metal-free approaches for such transformations is of considerable interest. researchgate.net

Furthermore, the C-3 position can be substituted with various aryl groups. For example, 3-(3-hydroxyphenyl)-indolin-2-one has been identified as a potent anti-inflammatory agent. nih.gov The synthesis of a library of 3-substituted-indolin-2-one derivatives allows for the exploration of structure-activity relationships, demonstrating that modifications at this position are critical for biological efficacy. nih.gov

Spiro-Annulation and Spirooxindole Formation

Spiro-annulation at the C-3 position represents a sophisticated strategy for creating three-dimensional complexity in the indolin-2-one scaffold, leading to the formation of spirooxindoles. nih.govrsc.org These compounds, where the C-3 carbon is a spiro-center shared with another ring system, are prevalent in natural products and often exhibit significant biological activity. nih.gov

One powerful method for constructing spirooxindoles is the 1,3-dipolar cycloaddition reaction. For instance, the reaction of azomethine ylides with suitable dipolarophiles can generate spiro-pyrrolidinyl-oxindole systems. This approach has been utilized to synthesize a series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones. nih.gov

Visible-light-induced photocatalysis has also emerged as a valuable tool for spirooxindole synthesis. researchgate.net Red-light-induced cascade trifluoromethylation/spirocyclization of indole (B1671886) derivatives with Umemoto's reagent, facilitated by a photocatalyst, has been shown to furnish CF3-containing 3,3′-spirocyclic indolines. researchgate.net Additionally, palladium-catalyzed cascade reactions, such as a Sonogashira coupling followed by a Wacker-type oxypalladation and cyclization, have been developed to prepare 1′H-spiro[indoline-3,3′-quinoline]-2′,4′-diones and their trifluoromethylated analogs. acs.org

Exocyclic Double Bond Formation and Modification

The formation of an exocyclic double bond at the C-3 position of the indolin-2-one core introduces a reactive handle for further chemical modifications. An exocyclic double bond is one where one of the two carbon atoms of the double bond is part of a ring structure, while the other is external to it. researchgate.net These bonds are generally less stable than their endocyclic counterparts, where both carbons are within the ring, making them more reactive. researchgate.netlibretexts.org

The reactivity of the C-3 position can be harnessed to create these exocyclic linkages. For example, condensation reactions with various aldehydes and ketones can lead to the formation of 3-ylideneoxindoles. This exocyclic double bond can then serve as a Michael acceptor or a dienophile in cycloaddition reactions, allowing for the construction of more complex molecular architectures. While specific examples for this compound are not detailed in the provided search results, the general principles of forming and modifying exocyclic double bonds on the indolin-2-one scaffold are well-established in organic synthesis. chempedia.info

Chemical Modifications at Other Aromatic Ring Positions (Excluding C-7)

The strategic placement of fluorine atoms on the aromatic ring, for instance, has been shown to modulate the inhibitory potency of related compounds against biological targets like histone deacetylase 6 (HDAC6). nih.gov Although not directly on the this compound scaffold, these studies highlight the importance of the aromatic substitution pattern. nih.gov The synthesis of derivatives with different substituents on the aromatic ring allows for a systematic exploration of structure-activity relationships, which is a cornerstone of medicinal chemistry.

Construction of Polycyclic and Fused Indolin-2-one Systems

Expanding the this compound core into polycyclic and fused ring systems offers a pathway to novel chemical entities with rigidified conformations and potentially enhanced biological selectivity. The construction of such complex architectures often involves annulation reactions where a new ring is fused to the indolin-2-one framework.

Substrate-dependent divergent annulation reactions of indoles with 1,2-diaza-1,3-dienes have been developed for the synthesis of polycyclic fused indoline (B122111) scaffolds. acs.org These reactions can proceed through either a [4+2] or a [3+2] cycloaddition pathway, leading to the formation of different fused heterocyclic systems. acs.org For example, the reaction can yield tetrahydro-1H-pyridazino[3,4-b]indoles, which are tetracyclic fused ring systems. acs.org The versatility of these methods allows for the incorporation of various functional groups and the construction of unique and rigid polycyclic skeletons. acs.org

Strategies for Combinatorial Synthesis and Scaffold Library Generation

The generation of chemical libraries around a core scaffold is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) and the identification of lead compounds. For the this compound scaffold, combinatorial synthesis and library generation strategies are pivotal for unlocking its therapeutic potential. These approaches facilitate the rapid and efficient creation of a multitude of analogs, allowing for extensive biological screening.

Combinatorial chemistry leverages the principle of preparing a large number of compounds in a single, systematic process. wikipedia.org This can be achieved through various techniques, including solid-phase synthesis, where molecules are built upon a resin support, and solution-phase synthesis, often employing parallel reaction setups. The core idea is to combine a set of building blocks in all possible combinations, leading to a library of structurally related molecules.

Diversity-Oriented Synthesis (DOS) is a particularly relevant strategy that aims to produce collections of small molecules with a high degree of structural diversity. frontiersin.orgcam.ac.uk Unlike target-oriented synthesis, which focuses on a single product, DOS explores a wider area of chemical space by creating molecules with varied skeletons and stereochemistry. frontiersin.orgcam.ac.uk This is often achieved through branching pathways where a common intermediate is transformed into multiple distinct scaffolds. nih.gov

For the this compound core, combinatorial and diversity-oriented approaches would typically involve the modification of several key positions on the molecule. The primary points of diversification include the N1-position of the indolinone ring, the C3-position, and potentially further substitution on the aromatic ring, although the latter is less common in library generation unless starting from a different precursor.

A common strategy for generating libraries of indolin-2-one derivatives involves the Knoevenagel condensation of the oxindole (B195798) core with a diverse set of aldehydes or ketones at the C3-position. This reaction is highly versatile and can be adapted for parallel synthesis formats. By employing a library of aldehydes, a wide array of substituents can be introduced at this position, allowing for the exploration of how different groups impact biological activity.

While specific literature on large-scale combinatorial libraries of this compound is not extensively available, the synthesis of libraries for related substituted indolin-2-ones has been reported, providing a clear blueprint for how such a library could be constructed. For instance, a study on 5-fluoro/(trifluoromethoxy)‐2‐indolinone derivatives involved the screening of a library of compounds to identify potent inhibitors of the IL-1 receptor. semanticscholar.org This work highlights the feasibility and utility of generating and screening libraries of trifluoromethoxy-substituted indolinones.

The generation of a hypothetical library of this compound derivatives could proceed as follows:

N-Alkylation/Arylation: The nitrogen at the N1 position can be derivatized with a variety of alkyl halides, aryl halides (via Buchwald-Hartwig or Ullmann coupling), or other electrophiles. This allows for the introduction of diverse functional groups that can modulate the compound's physicochemical properties.

C3-Functionalization: As mentioned, the C3 position is a key site for diversification. A library of aldehydes can be reacted with the 7-(trifluoromethoxy)oxindole to generate a series of 3-substituted derivatives.

Multi-component Reactions: More complex libraries can be generated using multi-component reactions (MCRs), which combine three or more starting materials in a single step to create a product that contains portions of all the reactants.

The table below illustrates a potential combinatorial library design based on the this compound scaffold, showcasing the diversity that can be achieved by varying substituents at the N1 and C3 positions.

| Compound ID | N1-Substituent (R1) | C3-Substituent (R2) |

| A1 | -H | -benzylidene |

| A2 | -H | -4-chlorobenzylidene |

| A3 | -H | -4-methoxybenzylidene |

| B1 | -methyl | -benzylidene |

| B2 | -methyl | -4-chlorobenzylidene |

| B3 | -methyl | -4-methoxybenzylidene |

| C1 | -ethyl | -benzylidene |

| C2 | -ethyl | -4-chlorobenzylidene |

| C3 | -ethyl | -4-methoxybenzylidene |

Theoretical and Mechanistic Investigations of 7 Trifluoromethoxy Indolin 2 One Chemistry

Computational Chemistry and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with high accuracy. nih.gov By modeling the electron density, DFT can predict a wide range of chemical phenomena, from the stability of different molecular shapes to the intricate steps of a chemical reaction.

Computational studies are instrumental in mapping the energetic landscape of chemical reactions involving the indolin-2-one scaffold. DFT calculations can model the transformation from reactants to products, identifying the most likely sequence of events, known as the reaction pathway. For instance, mechanistic investigations into related indole (B1671886) systems have revealed that the electronic properties of substituents can determine which of several possible reaction mechanisms operates. nih.gov

Mechanistic studies on the synthesis of 3,3-disubstituted 2-indolinones have provided evidence for the formation of key indol-2-one (B1256649) intermediates, a process that can be further illuminated by computational analysis. psu.edu Similarly, the detailed mechanism of reactions involving the addition of various groups to the indolin-2-one core, such as in the synthesis of 2-(indolin-2-yl)-1,3-tropolones, has been successfully studied using DFT methods. beilstein-journals.org These computational approaches allow researchers to visualize the step-by-step process of bond formation and cleavage, providing a molecular-level understanding that is often inaccessible through experimental means alone.

A chemical reaction proceeds through a series of high-energy transition states and lower-energy intermediates. psu.edu DFT calculations are critical for characterizing these fleeting species. By computing the geometry and energy of transition states—the maximal energy points along a reaction coordinate—and intermediates, chemists can predict the kinetic feasibility and rate of a reaction.

For the indolin-2-one framework, this involves modeling structures where bonds are partially formed or broken. The ability to calculate the relative energies of these states helps confirm or refute proposed mechanisms. For example, in the synthesis of complex molecules like (±)-flustramines A and C from indolinone precursors, understanding the stability of the proposed indol-2-one intermediates is key to validating the synthetic strategy. psu.edu

Every molecule can exist in various spatial arrangements, or conformations, each with a distinct energy level. DFT calculations are used to predict the most stable conformation (the global minimum) and the energy of other, less stable conformations. nih.gov This is achieved by systematically exploring the molecule's potential energy surface.

Key to understanding molecular energetics are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. nih.govcdu.edu.au A large gap suggests high stability, whereas a small gap indicates higher reactivity. DFT methods, such as the PBE0/6-311+G(d,p) level of theory, have been effectively used to determine the structural and energetic characteristics of related heterocyclic systems. beilstein-journals.orgnih.gov

Table 1: Key DFT Parameters and Their Significance

| Parameter | Description | Significance in Chemical Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons (nucleophilicity). Higher energy corresponds to a better electron donor. nih.govresearchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons (electrophilicity). Lower energy corresponds to a better electron acceptor. nih.govresearchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A primary indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions, predicting sites for electrophilic and nucleophilic attack, respectively. nih.govresearchgate.net |

Molecular Modeling and Docking Studies Focused on Chemical Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for understanding how a potential drug molecule might interact with its biological target.

Derivatives of the indolin-2-one scaffold have been extensively studied using molecular docking to explore their binding modes with various protein targets. For example, docking studies of 5-trifluoromethoxy-2-indolinone derivatives have been performed to analyze their binding interactions within the active sites of acetylcholinesterase and butyrylcholinesterase. nih.gov Similarly, related 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione compounds were docked into the interleukin-1 receptor (IL-1R) to determine possible binding interactions. nih.govresearchgate.net

These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. In the case of VEGFR-2 inhibitors, docking simulations showed that the indolin-2-one ring fits into the ATP binding site, forming crucial hydrogen bonds with the backbone of specific amino acid residues like Glu917 and Cys919. mdpi.com

Table 2: Examples of Docking Studies on Related Indolinone Scaffolds

| Compound Class | Protein Target | Key Findings from Docking | Reference |

| 1-Benzyl-5-trifluoromethoxy-2-indolinones | Acetylcholinesterase (AChE) | Analysis of binding interactions at the enzyme's active site to explain inhibitory effects. | nih.gov |

| 5-Fluoro/(trifluoromethoxy)-1H-indole-2,3-dione derivatives | Interleukin-1 Receptor (IL-1R) | Determination of possible binding interactions to understand anti-inflammatory activity. | nih.gov |

| Indolin-2-one-triazole hybrids | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | The indolin-2-one core forms hydrogen bonds with Glu917 and Cys919 in the ATP binding pocket. | mdpi.com |

Structure-Reactivity Relationships within the Trifluoromethoxyindolin-2-one Framework

Structure-Reactivity Relationships (SRRs) explore how a molecule's chemical structure influences its reactivity. By systematically changing parts of a molecule, such as adding or modifying substituent groups, chemists can tune its properties for a specific purpose. For the 7-(Trifluoromethoxy)indolin-2-one framework, the nature and position of the trifluoromethoxy group are paramount.

Studies on various indolin-2-one derivatives have consistently shown that the type and placement of substituents significantly impact biological activity. researchgate.net For example, research on halogenated indolin-2-ones demonstrated that a bromine atom at position 5 resulted in greater cytotoxicity against certain cancer cells than a bromine at position 7, highlighting the critical role of substituent placement. its.ac.id

The trifluoromethoxy (-OCF₃) group is a powerful modulator of a molecule's electronic properties. It is strongly lipophilic and possesses potent electron-withdrawing capabilities due to the high electronegativity of the fluorine atoms.

The introduction of the -OCF₃ group at the C7 position of the indolin-2-one ring has several predictable consequences:

Inductive Effect: The -OCF₃ group strongly pulls electron density away from the aromatic ring through the sigma bonds. This withdrawal of electrons deactivates the ring, making it less susceptible to electrophilic substitution.

Molecular Electrostatic Potential (MEP): The electron-withdrawing nature of the -OCF₃ group significantly alters the MEP of the molecule. It reduces the electron density on the benzene (B151609) portion of the indolinone core, making it more electron-poor (more positive potential) and influencing how it interacts with other molecules or biological targets. nih.govresearchgate.net

Reactivity and Acidity: The electron withdrawal can increase the acidity of the N-H proton at position 1, making deprotonation easier. This can influence the molecule's reactivity in base-catalyzed reactions.

Biological Activity: In medicinal chemistry, the -OCF₃ group is often used to enhance metabolic stability and improve cell membrane permeability. The electronic changes it imparts can also drastically alter binding affinity to protein targets, as seen in studies where electron-withdrawing groups were found to be crucial for the activity of related heterocyclic compounds. nih.govnih.gov

Table 3: Predicted Electronic Effects of the 7-Trifluoromethoxy Group

| Property | Effect of -OCF₃ Group | Consequence |

| Electron Density on Benzene Ring | Strongly decreased | Deactivation towards electrophilic attack; alters intermolecular interactions. |

| Acidity of N-H Proton | Increased | Facilitates deprotonation and subsequent N-alkylation or other reactions at the nitrogen atom. |

| Dipole Moment | Significantly altered | Changes the overall polarity of the molecule, affecting solubility and interactions with polar environments. |

| Lipophilicity | Increased | Enhances ability to cross cell membranes, potentially improving bioavailability. |

Understanding Stereochemical Control and Selectivity in Synthetic Reactions

The introduction of stereocenters in the synthesis of this compound derivatives is a critical aspect of their chemical investigation, enabling the exploration of their three-dimensional structure-activity relationships. Researchers have employed various strategies to control the stereochemical outcome of reactions involving the indolin-2-one core, including diastereoselective and enantioselective methodologies. These approaches are fundamental in accessing specific stereoisomers, which may exhibit distinct biological activities and pharmacological profiles.

A significant area of investigation has been the diastereoselective synthesis of spirocyclic derivatives of indolin-2-ones. Spiro compounds, characterized by two rings connected through a single shared atom, present unique stereochemical challenges. One notable approach involves the metal-free cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts. rsc.org This method provides a safer alternative to the use of diazo compounds for the generation of carbene species. The reaction proceeds with high diastereoselectivity, affording spiro[cyclopropane-1,3'-indolin]-2'-ones in high yields. The stereochemical outcome is influenced by the steric and electronic properties of the substituents on both the indolinone ring and the cyclopropane (B1198618) precursor.

Another strategy for achieving stereocontrol is through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. This method has been successfully applied in the asymmetric synthesis of 3-substituted isoindolinones, which share a structural relationship with indolin-2-ones. nih.gov For instance, (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones, synthesized from methyl 2-formylbenzoates, can be deprotonated and alkylated with high diastereoselectivity. nih.gov The bulky tert-butylsulfinyl group effectively shields one face of the resulting carbanion, directing the approach of the electrophile to the opposite face.

Organocatalysis has also emerged as a powerful tool for the enantioselective functionalization of indolin-2-one derivatives. Chiral organocatalysts, such as phosphoric acids and prolinol ethers, can activate substrates and control the stereochemistry of bond formation. For example, the organocatalytic asymmetric cascade reaction of 7-vinylindoles with isatin-derived 3-indolylmethanols, catalyzed by a chiral phosphoric acid, allows for the diastereo- and enantioselective synthesis of C7-functionalized indoles. nih.gov This process involves a vinylogous Michael addition followed by a Friedel-Crafts-type cyclization, constructing complex molecular architectures with high levels of stereocontrol. nih.gov

The following tables summarize representative data on stereoselective reactions involving indolin-2-one and related scaffolds, illustrating the levels of control that can be achieved under various reaction conditions.

Table 1: Diastereoselective Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones

| Entry | Methyleneindolinone Substituent (R) | Tosylhydrazone Substituent (R') | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | H | 4-Chlorophenyl | >95:5 | 85 | rsc.org |

| 2 | 5-Bromo | 4-Methoxyphenyl | >95:5 | 88 | rsc.org |

Table 2: Enantioselective Organocatalytic Synthesis of C7-Functionalized Indoles

| Entry | 7-Vinylindole Substituent (R) | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenyl | Chiral Phosphoric Acid A | >95:5 | 98 | 92 | nih.gov |

| 2 | 4-Tolyl | Chiral Phosphoric Acid A | >95:5 | 97 | 95 | nih.gov |

While direct studies on the stereochemical control of this compound are not extensively reported in the provided search results, the principles demonstrated in these related systems provide a strong foundation for the development of stereoselective syntheses of its derivatives. The electronic influence of the trifluoromethoxy group at the 7-position is expected to play a significant role in the reactivity and selectivity of such reactions.

Analytical Methodologies for Structural Elucidation of 7 Trifluoromethoxy Indolin 2 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 7-(Trifluoromethoxy)indolin-2-one, ¹H, ¹³C, and ¹⁹F NMR are used to map the carbon-hydrogen framework and identify the fluorine-containing substituent.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of an indolin-2-one derivative, distinct signals are expected for the aromatic protons on the benzene (B151609) ring, the CH₂ group at the 3-position, and the NH proton of the lactam. aip.org For the 7-substituted pattern of this compound, the aromatic protons at positions 4, 5, and 6 would appear as a set of coupled multiplets. aip.org The methylene (B1212753) (CH₂) protons at C3 typically appear as a singlet, while the amide (NH) proton also gives a singlet which can be confirmed by D₂O exchange.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Key resonances include the carbonyl carbon (C=O) of the lactam, typically found in the 175-180 ppm region. aip.org The carbons of the aromatic ring will appear between 110 and 145 ppm, with their exact shifts influenced by the electron-withdrawing trifluoromethoxy group. The C3 methylene carbon is typically observed further upfield.

¹⁹F NMR: ¹⁹F NMR is essential for confirming the presence and chemical environment of the trifluoromethoxy (-OCF₃) group. nih.gov Since fluorine has a 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique. spectrabase.com The trifluoromethyl group gives a single, sharp resonance. dovepress.com The chemical shift of the -OCF₃ group attached to an aromatic ring is expected to be in a characteristic range, typically around -58 to -60 ppm relative to CFCl₃. spectrabase.comucsb.edu

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | NH | ~8.0-10.0 | s (broad) |

| ¹H | H-4, H-5, H-6 | ~6.9-7.5 | m |

| ¹H | H-3 | ~3.5 | s |

| ¹³C | C=O (C-2) | ~175-180 | s |

| ¹³C | C-7a | ~140-145 | s |

| ¹³C | C-7 (-OCF₃) | ~145-150 | q |

| ¹³C | C-3a | ~130-135 | s |

| ¹³C | C-4, C-5, C-6 | ~110-130 | d |

| ¹³C | C-3 | ~36 | t |

| ¹³C | -OCF₃ | ~120 | q |

| ¹⁹F | -OCF₃ | ~ -58 to -60 | s |

Note: Data are predicted based on typical values for indolin-2-one derivatives and aromatic trifluoromethoxy compounds. aip.orgspectrabase.comdovepress.com s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.

Mass Spectrometry (MS) Techniques (ESI-MS, HRMS, MS-EI)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like indolin-2-one derivatives. nih.gov In ESI-MS, this compound is expected to show a prominent protonated molecular ion [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. nih.gov This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers or compounds with the same nominal mass.

Electron Impact (EI-MS): EI is a higher-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and helps in structural elucidation. For indole (B1671886) derivatives, characteristic fragmentation includes the loss of small molecules like HCN. acs.org The fragmentation of this compound would likely involve initial cleavage of the trifluoromethoxy group or other characteristic bond ruptures within the indolinone core. youtube.com

Table 2: Predicted Mass Spectrometry Data for this compound (C₉H₆F₃NO₂)

| Technique | Ion | Predicted m/z | Information Provided |

| HRMS-ESI | [M+H]⁺ | 234.0423 | Exact mass and elemental formula confirmation |

| ESI-MS | [M+H]⁺ | 234.0 | Molecular weight confirmation |

| EI-MS | [M]⁺ | 233.0 | Molecular Ion |

| EI-MS | [M-CF₃]⁺ | 164.0 | Loss of trifluoromethyl radical |

| EI-MS | [M-OCF₃]⁺ | 148.0 | Loss of trifluoromethoxy radical |

Note: Molecular formula C₉H₆F₃NO₂ has a monoisotopic mass of 233.0351 g/mol . The fragmentation pattern is predicted based on general principles of mass spectrometry. acs.orgyoutube.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by characteristic stretching vibrations of the lactam ring. The most prominent peak is the carbonyl (C=O) stretch, which is typically strong and appears in the region of 1700-1720 cm⁻¹ for indolin-2-ones. The N-H stretching vibration of the amide appears as a distinct band around 3200-3400 cm⁻¹. The C-F bonds of the trifluoromethoxy group also exhibit strong absorptions, typically in the 1100-1300 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (lactam) | Stretch | 3200 - 3400 | Medium-Strong |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |

| C=O (lactam) | Stretch | 1700 - 1720 | Strong |

| C=C (aromatic) | Stretch | 1600 - 1620 | Medium |

| C-F (-OCF₃) | Stretch | 1100 - 1300 | Strong |

| C-O (-OCF₃) | Stretch | 1000 - 1100 | Strong |

Note: Data are based on typical IR values for substituted indolin-2-ones and organofluorine compounds. farmaceut.orgspectroscopyonline.com

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Table 4: Representative Crystal Data Parameters for an Indolin-2-one Derivative

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | C₁₄H₁₀N₂O₂ nih.gov |

| Formula Weight | The mass of one mole of the compound. | 238.24 nih.gov |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic nih.gov |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. | a = 5.76 Å, b = 15.38 Å, c = 12.89 Å nih.gov |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | β = 100.47° nih.gov |

| Volume (V) | The volume of the unit cell. | 1124.9 ų nih.gov |

| Z | The number of molecules in the unit cell. | 4 nih.gov |

Note: The data presented are for a representative indolin-2-one derivative, 3-(4-hydroxyphenylimino)indolin-2-one, to illustrate typical crystallographic parameters. nih.gov

Chromatographic Purity Assessment (e.g., HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds. researchgate.net When coupled with a mass spectrometer (HPLC-MS), it becomes a powerful tool for both purity assessment and identity confirmation. rsc.org A sample of this compound is injected into the HPLC system, where it is separated from any impurities, starting materials, or byproducts. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram, typically detected by UV absorbance. researchgate.net The mass spectrometer provides mass data for the eluting peaks, confirming that the main peak corresponds to the correct molecular weight of the target compound. rsc.org This method is essential for quality control in synthetic chemistry. researchgate.net

Table 5: Typical HPLC-MS Method for Purity Analysis

| Parameter | Description | Typical Condition |

| HPLC System | ||

| Column | The stationary phase used for separation. | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.9 µm) nih.gov |

| Mobile Phase A | The weaker solvent in the gradient. | Water with 0.1% Formic Acid |

| Mobile Phase B | The stronger organic solvent. | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | The program for changing the mobile phase composition. | 5% to 95% B over 10 minutes |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.3 - 0.5 mL/min |

| Column Temp. | The operating temperature for the column. | 30 - 40 °C scielo.br |

| Detection | The method used to detect compounds as they elute. | UV at 254 nm |

| MS System | ||

| Ionization Mode | The method used to ionize the sample. | Electrospray Ionization (ESI), Positive Mode |

| Mass Range | The range of m/z values scanned. | 100 - 500 amu |

Note: Conditions are representative and may require optimization for the specific compound. researchgate.netnih.govscielo.br

Research Applications and Broader Context in Chemical Science

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

The indolin-2-one framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in biologically active compounds. mdpi.com This makes derivatives like 7-(trifluoromethoxy)indolin-2-one highly valuable as starting materials or intermediates for the synthesis of more elaborate molecules. nih.gov The reactivity of the indolin-2-one core, especially at the C3 position, allows for the attachment of various substituents and the construction of diverse molecular architectures. nih.gov

The modular nature of syntheses involving indolin-2-ones allows chemists to systematically modify different parts of the molecule to achieve desired properties. semanticscholar.org For instance, 3-substituted indolin-2-ones are synthesized as tyrosine kinase inhibitors, where modifications at the C3 position lead to selectivity for different receptor tyrosine kinases. nih.gov Similarly, the indolin-2-one skeleton is a key component in the synthesis of compounds designed as anti-inflammatory agents and α-glucosidase inhibitors. nih.govnih.gov The synthesis of these complex derivatives often begins with a core indolin-2-one structure, which is then elaborated through reactions such as condensations, amidations, or multicomponent reactions. dovepress.comnih.govresearchgate.net

The trifluoromethoxy group at the 7-position further enhances the utility of this building block by imparting unique electronic and physical properties that can be carried through to the final complex molecule. This pre-functionalization is a key strategy in modern synthesis, saving steps and allowing for the direct incorporation of desirable fluorine-containing moieties. rsc.org

Table 1: Examples of Complex Molecules Derived from Indolin-2-one Scaffolds

| Target Molecule Class | Synthetic Approach | Key Intermediate | Application Area |

|---|---|---|---|

| Selective Tyrosine Kinase Inhibitors | Modification of the C3 position with various arylidenyl groups. nih.gov | 3-Substituted indolin-2-ones | Anticancer nih.gov |

| Anti-inflammatory Agents | Aldol condensation with various aldehydes and subsequent amidation. dovepress.com | Indole-2-one or 7-aza-2-oxindole | Anti-inflammatory nih.govdovepress.com |

| α-Glucosidase Inhibitors | Synthesis of 3,3-di(indolyl)indolin-2-ones. nih.gov | 3,3-Di(indolyl)indolin-2-ones | Antidiabetic nih.gov |

| Cytotoxic Agents | Hybrid pharmacophoric design approach. nih.gov | Indolinone-based derivatives | Anticancer nih.gov |

Facilitation of Novel Reaction Methodology Development

The unique reactivity of the indolin-2-one scaffold serves as a platform for the development and validation of new synthetic methods. The construction of the indolin-2-one core itself and its subsequent functionalization have inspired chemists to devise novel reaction cascades and multicomponent reactions. These methodologies are prized for their efficiency and sustainability, as they can create complex molecules from simple precursors in a single step, reducing waste and simplifying procedures. acs.org

For example, a catalyst-free cascade reaction involving anilide-derived allenols and alkenols has been developed to produce functionalized tricyclic indoline (B122111) cores. acs.org This method creates multiple C-C and C-N bonds in a single operation. Similarly, copper-catalyzed multicomponent reactions have been devised to synthesize 3-(2-oxopropyl)-2-arylisoindolinones from readily available starting materials. researchgate.net The development of alkali-amide controlled selective synthesis provides a novel one-pot method for producing 7-azaindoles and 7-azaindolines, demonstrating how subtle changes in reaction conditions can lead to completely different, yet valuable, product scaffolds. rsc.org

The presence of the trifluoromethoxy group can influence the course of these reactions. Its strong electron-withdrawing nature can alter the reactivity of the aromatic ring and adjacent functional groups, potentially enabling new transformations or influencing the regioselectivity of a reaction. nih.gov The development of new methods for trifluoromethylation and trifluoromethoxylation is an active area of research, driven by the need to incorporate these valuable groups into diverse molecular structures, including indolin-2-ones. wikipedia.orgrsc.org

Table 2: Reaction Methodologies Involving Indolin-2-one and Related Scaffolds

| Reaction Type | Description | Substrates | Products |

|---|---|---|---|

| Sequential Cyclization Cascade | A catalyst- and irradiation-free sequence forming multiple bonds. acs.org | Anilide-derived allenols/alkenols and Yanai's reagent | gem-Bis(triflyl)ated cyclopenta[b]indolines acs.org |

| Multicomponent Cascade Cyclization | A copper-catalyzed reaction of three components. researchgate.net | 2-Formylbenzonitriles, phenylacetylenes, diaryliodonium salts | 3-(2-Oxopropyl)-2-arylisoindolinones researchgate.net |

| Aldol Condensation | Base-catalyzed condensation to form an α,β-unsaturated ketone. dovepress.com | Indole-2-one and various aldehydes | 3-Substituted indole-2-one derivatives dovepress.com |

Contributions to Scaffold Diversity for Chemical Exploration

Scaffold diversity is a cornerstone of chemical biology and drug discovery, as it allows for the exploration of a wider range of chemical space to find molecules with novel biological activities. nih.gov The indolin-2-one core is an exemplary scaffold that has been extensively modified to generate large libraries of compounds for biological screening. mdpi.comrsc.org By systematically altering the substituents at various positions of the indolin-2-one ring, chemists can generate a multitude of structurally related yet distinct molecules. nih.govnih.gov

The introduction of the 7-trifluoromethoxy group is a powerful strategy for increasing scaffold diversity. This substituent dramatically alters the physicochemical properties of the parent indolin-2-one, creating a new starting point for chemical library synthesis. nih.govsemanticscholar.orgresearchgate.net Subsequent modifications, for instance at the N1 and C3 positions, on the this compound scaffold lead to a new collection of compounds with a unique property profile conferred by the trifluoromethoxy group. nih.govresearchgate.net

This approach has been used to generate novel classes of inhibitors for various biological targets. For example, libraries of 5-fluoro and 5-trifluoromethoxy-2-indolinone derivatives have been synthesized and screened for anti-interleukin-1 activity, leading to the identification of potent lead compounds. nih.govsemanticscholar.orgresearchgate.net The concept of "drug hybridization," where known pharmacophores are combined, further illustrates the power of using scaffolds like indolin-2-one to create novel molecular entities with potentially synergistic or dual activities. nih.gov

Table 3: Examples of Scaffold Diversification Based on the Indolin-2-one Core

| Core Scaffold | Point of Diversification | Resulting Compound Class |

|---|---|---|

| Indolin-2-one | C3-position | 3-Substituted indolin-2-ones nih.gov |

| Indolin-2-one | C3 and N1 positions | 3,3-Di(indolyl)indolin-2-ones nih.gov |

| 5-Fluoro/Trifluoromethoxy-1H-indole-2,3-dione | C3-position with thiosemicarbazones | 3-(4-Phenylthiosemicarbazone) derivatives nih.govsemanticscholar.org |

| 1-(3-dimethyl-aminopropyl)indolin-2-one | C3-position | Novel derivatives with antiproliferative activity mdpi.com |

The Trifluoromethoxy Group as a Key Modulator in Chemical Properties Beyond Indolin-2-ones

The trifluoromethoxy (-OCF₃) group has become an increasingly important substituent in medicinal, agrochemical, and materials science due to its ability to profoundly modulate the properties of a parent molecule. rsc.orgmdpi.comnih.gov Its influence extends far beyond the context of indolin-2-ones, making it a key tool for fine-tuning molecular characteristics. scilit.combohrium.com

One of the most significant effects of the -OCF₃ group is its high lipophilicity. mdpi.comnih.gov It is substantially more lipophilic than a methoxy (B1213986) (-OCH₃) group and even more so than a trifluoromethyl (-CF₃) group. mdpi.com This property is crucial for enhancing a molecule's ability to cross biological membranes, which can improve bioavailability. mdpi.comnih.gov

Furthermore, the trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.govmdpi.com This electronic effect can alter the reactivity of aromatic rings, influence the pKa of nearby acidic or basic centers, and modulate the binding interactions of a molecule with its biological target. mdpi.comwikipedia.org Unlike the methoxy group, which is an electron-donating group by resonance, the -OCF₃ group is electron-withdrawing, leading to significant changes in a molecule's electronic profile. nih.gov

The -OCF₃ group also enhances metabolic stability. mdpi.com The strong carbon-oxygen bond, influenced by the fluorine atoms, is more resistant to oxidative metabolism (e.g., O-dealkylation) by enzymes like cytochrome P450 compared to a standard methoxy group. mdpi.com This increased stability can lead to a longer half-life for drug candidates in the body. From a steric perspective, the -OCF₃ group is larger than a methoxy group and can influence molecular conformation, which in turn affects how a molecule fits into a receptor's binding site. nih.gov

Table 4: Comparison of Physicochemical Properties of Substituents

| Property | Trifluoromethoxy (-OCF₃) | Trifluoromethyl (-CF₃) | Methoxy (-OCH₃) | Chlorine (-Cl) |

|---|---|---|---|---|

| Electronic Effect | Strong electron-withdrawing mdpi.comnih.gov | Strong electron-withdrawing nih.govmdpi.com | Electron-donating (resonance), weakly withdrawing (inductive) | Weakly electron-withdrawing wikipedia.org |

| Lipophilicity (Hansch π) | +1.04 mdpi.com | +0.88 mdpi.com | -0.02 | +0.71 |

| Metabolic Stability | High resistance to O-dealkylation mdpi.com | High metabolic stability mdpi.com | Prone to O-dealkylation mdpi.com | Generally stable |

| Steric Size | Larger than methoxy nih.gov | Sterically similar to chlorine mdpi.com | Smaller than -OCF₃ nih.gov | Sterically similar to -CF₃ mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.